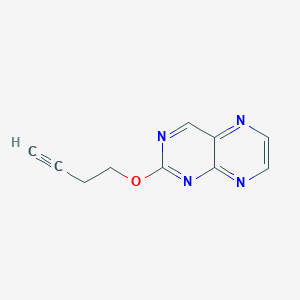
2-(3-Butynyloxy)pteridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Butynyloxy)pteridine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pteridines, which are heterocyclic compounds that are widely distributed in nature. 2-(3-Butynyloxy)pteridine has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
The exact mechanism of action of 2-(3-Butynyloxy)pteridine is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
2-(3-Butynyloxy)pteridine has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. It has also been found to inhibit the activity of various enzymes involved in cellular processes, including DNA synthesis and protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(3-Butynyloxy)pteridine in lab experiments is its ability to act as a fluorescent probe for the detection of DNA. This compound also exhibits antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-(3-Butynyloxy)pteridine. One potential direction is the development of new antimicrobial agents based on the structure of this compound. Another potential direction is the use of this compound as a fluorescent probe for the detection of DNA in various applications, including medical diagnostics and forensic science. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 2-(3-Butynyloxy)pteridine can be achieved through several methods, including the reaction of 2-amino-4,6-dichloropteridine with propargyl alcohol in the presence of a base. This reaction yields 2-(3-Butynyloxy)pteridine as a white solid with a high yield.
Aplicaciones Científicas De Investigación
2-(3-Butynyloxy)pteridine has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of DNA. This compound has also been found to exhibit antimicrobial activity against various pathogenic microorganisms, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
Nombre del producto |
2-(3-Butynyloxy)pteridine |
|---|---|
Fórmula molecular |
C10H8N4O |
Peso molecular |
200.2 g/mol |
Nombre IUPAC |
2-but-3-ynoxypteridine |
InChI |
InChI=1S/C10H8N4O/c1-2-3-6-15-10-13-7-8-9(14-10)12-5-4-11-8/h1,4-5,7H,3,6H2 |
Clave InChI |
CDZLEBOOXRSZPC-UHFFFAOYSA-N |
SMILES |
C#CCCOC1=NC2=NC=CN=C2C=N1 |
SMILES canónico |
C#CCCOC1=NC2=NC=CN=C2C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)
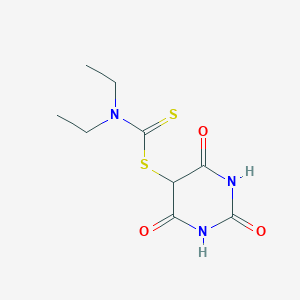
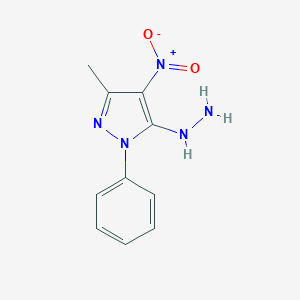
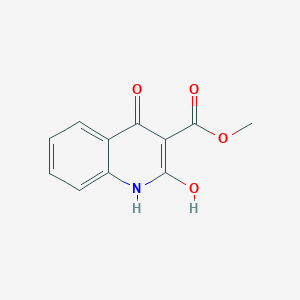
![3-Methylpyrido[1,2-a]pyrimidine-2,4-dione](/img/structure/B232434.png)
![(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B232436.png)
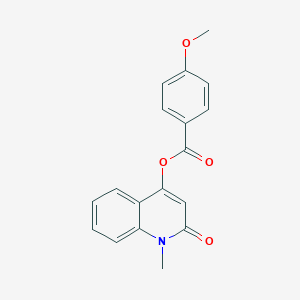

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B232451.png)
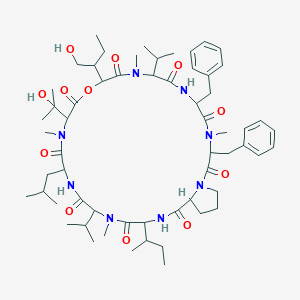
![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)